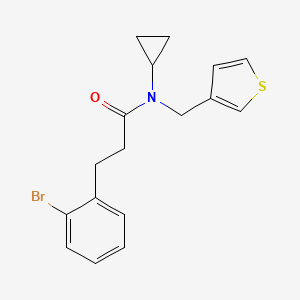

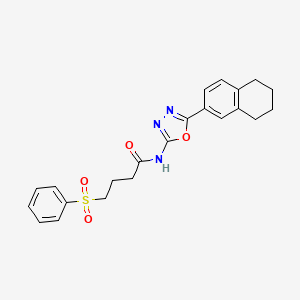

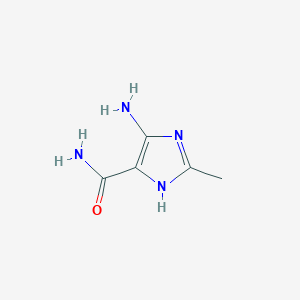

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results.Scientific Research Applications

Cytotoxic Evaluation

- A study by Gomez-Monterrey et al. (2011) explored the cytotoxicity and topoisomerase II inhibitory activity of derivatives similar to the specified compound. They found that certain derivatives were effective against resistant cell lines and inhibited topoisomerase II mediated relaxation of DNA (Gomez-Monterrey et al., 2011).

Fluorescent ATRP Initiators

- Kulai and Mallet-Ladeira (2016) synthesized and analyzed 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, demonstrating its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Physical-Chemical Properties

- Suhak, Panasenko, and Knysh (2015) synthesized 3-(alkylthio)-4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles to investigate their physical-chemical properties and potential biological effects (Suhak et al., 2015).

Stereoselective Synthesis

- Tanaka, Minami, and Kaji (1987) reported on the stereoselective synthesis of functionalized cyclopropanes, utilizing compounds similar to the one (Tanaka et al., 1987).

Herbicidal Activity

- Liu and colleagues (2008) synthesized a compound with a similar structure and found it to be effective as a herbicide (Liu et al., 2008).

Photocleavage Reactions

- Fu, Scheffer, and Trotter (1998) studied the photochemistry of monothioimides, which are structurally related to the compound of interest (Fu et al., 1998).

Synthesis and Biological Evaluation

- Thabet et al. (2011) synthesized a series of compounds, including those similar to the specified compound, and evaluated their potential anti-inflammatory activities (Thabet et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It’s worth noting that compounds with similar structures have been known to interact with their targets in a variety of ways, such as inhibiting or activating the function of the target, or modulating its activity .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, leading to changes in cellular function and physiology .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level, such as changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of similar compounds .

properties

IUPAC Name |

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJLDAYDAASUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)